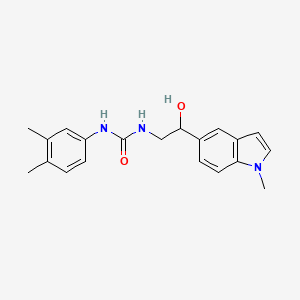
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 3,4-dimethylphenyl group and a 2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl group
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with isocyanate derivatives to form the corresponding urea. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux conditions.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted urea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and chemical compounds.
Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)urea: This compound lacks the indole moiety and has different chemical and biological properties.
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)urea: This compound has a phenyl group instead of the indole moiety, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-13-4-6-17(10-14(13)2)22-20(25)21-12-19(24)16-5-7-18-15(11-16)8-9-23(18)3/h4-11,19,24H,12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAJTYYAKCUIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














